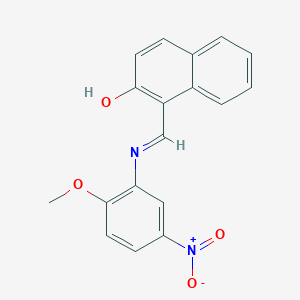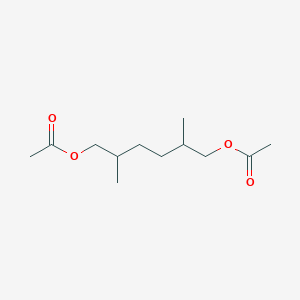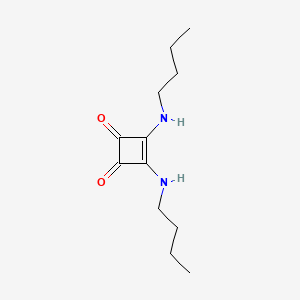
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine is a complex organophosphorus compound with the molecular formula C32H64N12O8P4 and a molecular weight of 868.838 g/mol . This compound is characterized by its unique structure, which includes multiple morpholine rings and phosphorus atoms, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves multiple steps, typically starting with the preparation of intermediate compounds that contain morpholine and phosphorus groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions may result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves its interaction with molecular targets, such as enzymes or receptors, through its morpholine and phosphorus groups. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4,6,6,8,8-Octakis(p-tolyloxy)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine: Another organophosphorus compound with a similar core structure but different substituents.
2,2,4,4,6,6,8,8-Octakis(dimethylamino)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine: Features dimethylamino groups instead of morpholine rings.
Uniqueness
The uniqueness of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine lies in its multiple morpholine rings, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
76185-56-3 |
|---|---|
Fórmula molecular |
C32H64N12O8P4 |
Peso molecular |
868.8 g/mol |
Nombre IUPAC |
4-(2,4,4,6,6,8,8-heptamorpholin-4-yl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl)morpholine |
InChI |
InChI=1S/C32H64N12O8P4/c1-17-45-18-2-37(1)53(38-3-19-46-20-4-38)33-54(39-5-21-47-22-6-39,40-7-23-48-24-8-40)35-56(43-13-29-51-30-14-43,44-15-31-52-32-16-44)36-55(34-53,41-9-25-49-26-10-41)42-11-27-50-28-12-42/h1-32H2 |
Clave InChI |
VJWIDKQVNDDLQR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1P2(=NP(=NP(=NP(=N2)(N3CCOCC3)N4CCOCC4)(N5CCOCC5)N6CCOCC6)(N7CCOCC7)N8CCOCC8)N9CCOCC9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)



![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)








![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)
